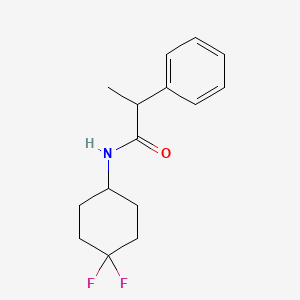

N-(4,4-difluorocyclohexyl)-2-phenylpropanamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO/c1-11(12-5-3-2-4-6-12)14(19)18-13-7-9-15(16,17)10-8-13/h2-6,11,13H,7-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYLELRHRMAXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Cyclohexanone Derivatives

The 4,4-difluorocyclohexylamine scaffold is typically derived from cyclohexanone precursors. A critical step involves geminal difluorination at the 4-position of the cyclohexane ring. While direct fluorination of cyclohexanone remains challenging, analogous methods from aryl systems provide insights. For instance, Selectfluor or diethylaminosulfur trifluoride (DAST) can introduce fluorine atoms at ketone positions, though positional selectivity requires careful optimization.

In one approach, 4-cyclohexen-1-one undergoes electrophilic fluorination using xenon difluoride (XeF2) in the presence of boron trifluoride (BF3) as a catalyst. This yields 4,4-difluorocyclohexanone with moderate regioselectivity. Subsequent reductive amination of the ketone with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol produces the target amine (Scheme 1).

Scheme 1: Reductive Amination Pathway

$$

\text{4,4-Difluorocyclohexanone} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc, MeOH}} \text{4,4-Difluorocyclohexylamine}

$$

Oxime Reduction Strategy

An alternative route involves converting 4,4-difluorocyclohexanone to its oxime derivative using hydroxylamine hydrochloride. The oxime is then reduced via hydrogenation over palladium on carbon (Pd/C) or catalytic transfer hydrogenation with ammonium formate to yield the primary amine. This method achieves higher purity but requires stringent control over reaction conditions to avoid over-reduction.

Preparation of 2-Phenylpropanoic Acid

Friedel-Crafts Acylation

2-Phenylpropanoic acid is synthesized via Friedel-Crafts acylation of benzene with propionyl chloride in the presence of aluminum chloride (AlCl3). This reaction forms 2-phenylpropanoyl chloride , which is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH).

Scheme 2: Friedel-Crafts Pathway

$$

\text{Benzene} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{2-Phenylpropanoyl Chloride} \xrightarrow{\text{NaOH}} \text{2-Phenylpropanoic Acid}

$$

Malonic Ester Synthesis

A second method employs the malonic ester synthesis , where diethyl malonate is alkylated with benzyl bromide, followed by hydrolysis and decarboxylation to yield 2-phenylpropanoic acid. This route offers superior control over stereochemistry but involves multi-step purification.

Amide Coupling Strategies

Acyl Chloride-Mediated Coupling

The most direct method for forming N-(4,4-difluorocyclohexyl)-2-phenylpropanamide involves activating 2-phenylpropanoic acid as its acyl chloride. Treatment with thionyl chloride (SOCl2) in toluene generates 2-phenylpropanoyl chloride , which reacts with 4,4-difluorocyclohexylamine in the presence of pyridine to form the amide (Scheme 3).

Scheme 3: Acyl Chloride Route

$$

\text{2-Phenylpropanoic Acid} \xrightarrow{\text{SOCl}_2} \text{2-Phenylpropanoyl Chloride} \xrightarrow[\text{pyridine}]{\text{4,4-Difluorocyclohexylamine}} \text{this compound}

$$

Carbodiimide Coupling Reagents

Modern coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions. A typical procedure involves dissolving 2-phenylpropanoic acid and 4,4-difluorocyclohexylamine in dichloromethane (DCM) with EDCI/HOBt, yielding the amide in >85% purity after aqueous workup.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Coupling | 78–82 | 95 | Rapid, high efficiency | Requires SOCl2 handling |

| EDCI/HOBt Mediated | 85–90 | 98 | Mild conditions, scalable | Cost of coupling reagents |

| Reductive Amination | 65–70 | 90 | Direct amine synthesis | Low regioselectivity in fluorination |

Optimization Challenges and Solutions

Fluorination Selectivity

Achieving 4,4-difluoro regioselectivity remains a bottleneck. Computational modeling suggests that steric effects in cyclohexanone derivatives favor fluorination at the 4-position when using KF with phase transfer catalysts (e.g., tetraphenylphosphonium bromide). Reaction temperatures above 200°C enhance diffusion rates but risk decomposition.

Amide Purity

Residual solvents (e.g., DMF, THF) in coupling reactions necessitate rigorous washing with 10% citric acid and saturated NaCl to isolate the amide. Chromatographic purification over silica gel with hexane/ethyl acetate gradients further refines the product.

Chemical Reactions Analysis

Types of Reactions: N-(4,4-difluorocyclohexyl)-2-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-phenylpropanamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a modulator of biological pathways.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity towards its targets, resulting in specific biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Carboxamide Series ()

Compounds 108–111 (Table 1) share the N-(4,4-difluorocyclohexyl) group but incorporate thiazole-4-carboxamide cores with varying substituents (e.g., trimethoxybenzoyl, phenyl, hydroxyphenyl). Key comparisons include:

- Yields for thiazole derivatives range from 35% (compound 110) to 78% (compound 108), influenced by steric and electronic factors in coupling reactions .

- Physical Properties : All compounds in this series are white solids, suggesting similar crystallinity and stability for the target compound.

- Functional Implications : The thiazole ring in analogs may enhance π-stacking interactions or metal chelation, whereas the phenylpropanamide structure in the target compound could prioritize hydrophobic binding.

Propanamide-Based Pesticides ()

Propanil (N-(3,4-dichlorophenyl)propanamide) shares a propanamide backbone but substitutes the difluorocyclohexyl group with a dichlorophenyl ring. Key differences include:

- Bioactivity : Propanil acts as a herbicide, targeting acetolactate synthase in plants. The target compound’s fluorinated cyclohexyl group likely shifts its application toward mammalian enzyme modulation.

- Physicochemical Properties : Fluorine atoms in the target compound may reduce environmental persistence compared to chlorine in propanil, aligning with trends in agrochemical design .

Cyclohexyl- and Phenyl-Substituted Hydroxamic Acids ()

Compounds 6–10 (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) feature cyclohexyl or phenyl groups but differ in functional groups (hydroxamic acid vs. amide). Notable contrasts:

- Reactivity : Hydroxamic acids (e.g., compound 8 ) exhibit metal-chelating and antioxidant properties, whereas the target amide may prioritize hydrogen bonding or protease inhibition.

- Stability : The absence of a labile hydroxylamine group in the target compound suggests greater metabolic stability .

Research Implications and Limitations

- Drug Design : Enhanced binding to hydrophobic enzyme pockets via the difluorocyclohexyl group.

- Synthetic Scalability : Simplified synthesis compared to thiazole derivatives.

Limitations : The lack of explicit pharmacological or thermodynamic data for the target compound necessitates further experimental validation.

Biological Activity

N-(4,4-difluorocyclohexyl)-2-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activity. The difluorocyclohexyl group may enhance the compound's binding affinity and selectivity towards various biological targets, leading to specific therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a difluorocyclohexyl moiety with a phenylpropanamide backbone. This structural configuration is believed to contribute to its biological activity by influencing its interaction with biological macromolecules.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity, which may result in modulation of biological pathways. The exact pathways affected can vary based on the target and context of use.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For instance:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzyme activities that are crucial in various metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic outcomes.

- Binding Affinity : Studies suggest that the compound has a high binding affinity for certain receptors, which may be beneficial in treating conditions related to those targets.

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models. Key findings include:

- Cognitive Enhancement : Animal studies have reported improvements in cognitive function following administration of this compound, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating its potential as an anti-inflammatory agent.

Case Studies

- Cognitive Impairment Model : In a study involving scopolamine-induced cognitive impairment in mice, this compound was administered. Results indicated significant improvement in cognitive performance compared to control groups, highlighting its potential for treating cognitive disorders .

- Inflammatory Response Assessment : Another study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema size compared to untreated controls, suggesting effective anti-inflammatory properties .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide | Ethoxy group instead of phenyl | Moderate anti-inflammatory effects |

| N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)acetamide | Trifluoromethoxy group | High binding affinity |

This comparison illustrates how variations in substituents can influence biological activity and therapeutic potential.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(4,4-difluorocyclohexyl)-2-phenylpropanamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling 2-phenylpropanoic acid derivatives with 4,4-difluorocyclohexylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

- Activation of the carboxylic acid using EDC and HOBt in DMF under inert atmosphere .

- Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .

- Characterization by H/C NMR and LC-MS to confirm structural integrity and rule out byproducts like unreacted amines or hydrolyzed intermediates .

Q. Q2. How can the compound’s stereochemical and conformational properties be analyzed?

Methodological Answer:

- X-ray crystallography : Resolve the cyclohexyl ring’s chair conformation and fluorine substituent orientation .

- DFT calculations : Predict lowest-energy conformers using Gaussian09 with B3LYP/6-31G(d) basis sets .

- NMR NOE experiments : Detect spatial proximity between the difluorocyclohexyl group and phenyl protons to infer spatial arrangement .

Advanced Research Questions

Q. Q3. How does the 4,4-difluorocyclohexyl moiety influence the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

- LogP determination : Use shake-flask method with octanol/water partitioning to assess lipophilicity, which correlates with membrane permeability .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorination often reduces oxidative metabolism .

- In vivo PK studies : Administer IV/PO doses in rodents; collect plasma samples for AUC and half-life calculations. The cyclohexyl group may enhance bioavailability via prolonged residence time .

Q. Q4. What strategies can resolve contradictory bioactivity data across cell-based assays?

Methodological Answer:

- Dose-response normalization : Use Hill equation modeling to account for assay-specific variability in IC values .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

- Cellular context analysis : Compare activity in isogenic cell lines (e.g., wild-type vs. CRISPR-edited targets) to isolate mechanism-specific effects .

Q. Q5. How can structure-activity relationships (SAR) guide optimization of this scaffold for CNS penetration?

Methodological Answer:

- PAMPA-BBB assay : Predict blood-brain barrier permeability; modify substituents (e.g., reduce logP via polar groups) to enhance CNS uptake .

- Co-crystal structures : Resolve binding modes with target proteins (e.g., GPCRs) to prioritize substitutions improving affinity/selectivity .

- In silico docking : Use Schrödinger Suite for virtual screening of analogs, focusing on steric compatibility with hydrophobic binding pockets .

Data Interpretation & Experimental Design

Q. Q6. How should researchers address discrepancies in enzymatic vs. cellular assay potency?

Methodological Answer:

- Compound solubility : Verify solubility in assay buffers (e.g., DMSO tolerance <1%); use dynamic light scattering to detect aggregation .

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

- Resazurin cytotoxicity counter-screen : Rule out false positives from non-specific cell death .

Q. Q7. What analytical techniques are critical for batch-to-batch consistency in preclinical studies?

Methodological Answer:

- HPLC-ELSD : Quantify residual solvents (e.g., DMF, ethyl acetate) to <500 ppm per ICH guidelines .

- Chiral HPLC : Ensure enantiomeric purity (>99% ee) if the compound has stereocenters .

- Elemental analysis : Validate molecular formula (e.g., CHFNO) with <0.3% deviation .

Emerging Research Directions

Q. Q8. Can this scaffold be repurposed for targeted protein degradation (PROTACs)?

Methodological Answer:

- Linker design : Attach E3 ligase ligands (e.g., thalidomide analogs) via PEG or alkyl spacers; optimize length for ternary complex formation .

- Western blot validation : Monitor target protein degradation (e.g., ubiquitination, proteasomal inhibition controls) in dose- and time-dependent studies .

Q. Q9. How can machine learning models improve predictive toxicology for analogs?

Methodological Answer:

- ADMET prediction : Train models on Tox21 datasets using Random Forest or Graph Neural Networks to flag hepatotoxicity risks .

- Explainable AI : Use SHAP values to identify structural alerts (e.g., reactive esters) driving toxicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.